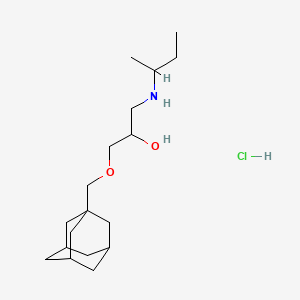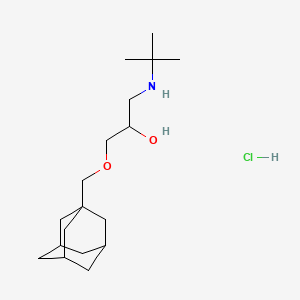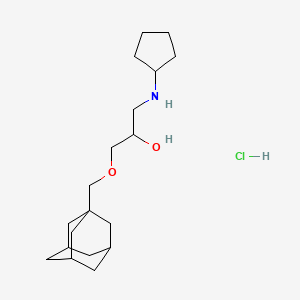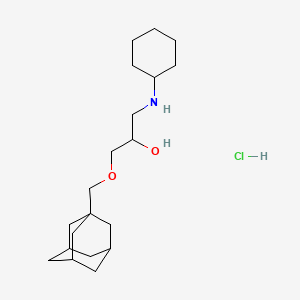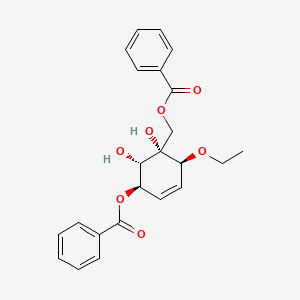
Uvarigranol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uvarigranol C is a natural product found in Uvaria grandiflora with data available.
Aplicaciones Científicas De Investigación
1. Isolation and Structural Elucidation
Uvarigranol C, along with other polyoxygenated cyclohexenes like uvarigranol A, B, E, F, and G-I, has been isolated from the roots of Uvaria grandiflora, a plant species belonging to the Annonaceae family. The structure and absolute configuration of these compounds have been determined through spectral analyses and chemical derivatization methods (Xie Pan, Ruo-yun Chen, & De-Quan Yu, 1998); (X. Pan, D. Yu, C. H. He, & J. Chai, 1997).
2. Bioactive Compounds and Health Benefits
Research on Uvaria grandiflora, the source of uvarigranol C, shows the plant's potential in producing bioactive compounds. These compounds are studied for various health benefits, including anti-inflammatory, antibacterial, and antioxidant properties. However, specific studies on uvarigranol C's bioactive effects and health applications are not directly available, suggesting an area for future research.
3. Related Research on UV-C Treatment and Plant Quality
While not directly linked to uvarigranol C, studies on the effects of UV-C treatment on plant quality and bioactive compound production are relevant. These studies show that UV-C irradiation can enhance the bioactive phytochemical content in plants like strawberries and grapes, potentially increasing their disease resistance and nutritional value. Such insights could be valuable in the context of studying compounds like uvarigranol C (Yanqun Xu, M. Charles, et al., 2017).
Propiedades
Número CAS |
287194-67-6 |
|---|---|
Fórmula molecular |
C23H24O7 |
Peso molecular |
412.4 |
Nombre IUPAC |
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m1/s1 |
Clave InChI |
RDUAKQUSLVHHOC-QTDGGUCWSA-N |
SMILES isomérico |
CCO[C@H]1C=C[C@H]([C@@H]([C@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



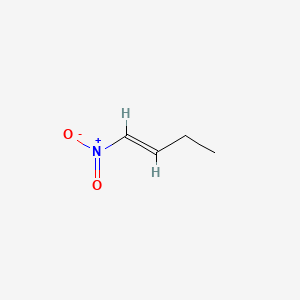
![Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B1654807.png)
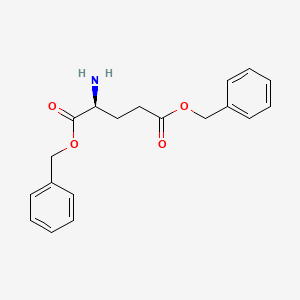
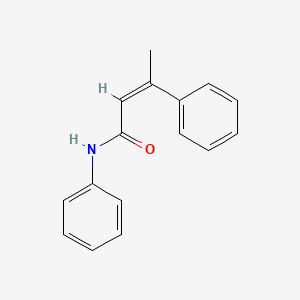
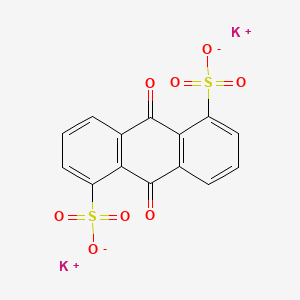
![4-[(3-Methoxyphenyl)amino]naphthalene-1,2-dione](/img/structure/B1654813.png)
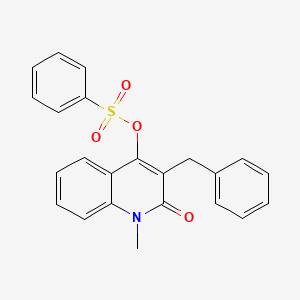
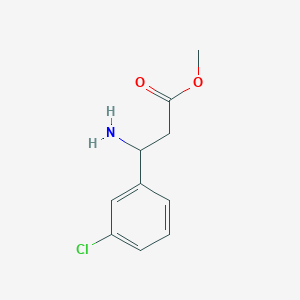
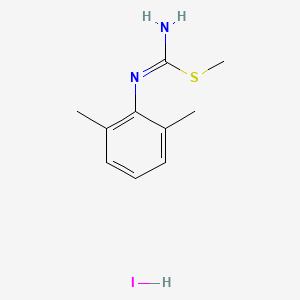
![1,2-Dimethylnaphtho[1,2-d]thiazol-3-ium](/img/structure/B1654821.png)
